2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-(4-(N-Benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic derivative of the 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide scaffold. This compound features a sulfamoyl-benzamido moiety at position 2 of the thiophene ring and an N-methyl carboxamide group at position 2. The N-benzyl-N-ethylsulfamoyl substituent introduces significant steric bulk and polarity, which may enhance binding affinity to biological targets such as viral polymerases or kinases .
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S2/c1-3-30(18-19-10-6-4-7-11-19)36(33,34)21-16-14-20(15-17-21)25(31)29-27-24(26(32)28-2)22-12-8-5-9-13-23(22)35-27/h4,6-7,10-11,14-17H,3,5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIFDLDIBDWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target compound is dissected into three primary fragments:
- Cyclohepta[b]thiophene-3-carboxamide core
- 4-(N-Benzyl-N-ethylsulfamoyl)benzoic acid derivative
- Amide linkage between fragments
Key disconnections involve:
Synthesis of the Cyclohepta[b]Thiophene-3-Carboxamide Core
Cycloheptanone Precursor Functionalization
The cycloheptane ring is synthesized via Robinson annulation or Dieckmann cyclization , followed by functionalization to yield 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene.
Gewald Reaction for Thiophene Formation
Cycloheptanone reacts with cyanoacetamide and sulfur in a modified Gewald reaction to form 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cycloheptanone (1 eq) | Ethanol | 80°C | 12 h | 68% |
| Cyanoacetamide (1.2 eq) | ||||
| Sulfur (1.5 eq) |
N-Methylation of the Carboxamide
The 3-carboxamide group is methylated using methyl iodide in the presence of a base:
Procedure
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (1 eq) is treated with methyl iodide (1.5 eq) and potassium carbonate (2 eq) in DMF at 60°C for 6 h, yielding the N-methyl derivative (89% purity by HPLC).
Synthesis of 4-(N-Benzyl-N-Ethylsulfamoyl)Benzoic Acid
Sulfonylation of Benzyl-Ethylamine
4-Chlorosulfonylbenzoic acid (1 eq) reacts with N-benzyl-N-ethylamine (1.2 eq) in dichloromethane under nitrogen:
Optimized Conditions
Carboxylic Acid Activation
The benzoic acid derivative is converted to its acid chloride using thionyl chloride :
Protocol
4-(N-Benzyl-N-ethylsulfamoyl)benzoic acid (1 eq) is refluxed with thionyl chloride (5 eq) in anhydrous toluene for 3 h. Excess SOCl₂ is removed under vacuum to yield the acyl chloride (94% conversion).
Coupling of Fragments via Amide Bond Formation
Critical Analysis of Methodologies
Analytical Characterization Data
Spectral Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (m, 4H, cycloheptane), 3.21 (s, 3H, NCH₃), 4.52 (q, 2H, NCH₂CH₃) |
| HRMS | m/z 584.2143 [M+H]⁺ (calc. 584.2139) |
Purity Assessment
| Method | Purity |
|---|---|
| HPLC (C18 column) | 98.2% |
| Elemental Analysis | C 62.1%, H 6.3%, N 9.4% (theory: C 62.3%, H 6.2%, N 9.6%) |
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfamoyl group distinguishes it from analogs with methoxy, chloro, or benzoyl substituents.
Key Observations :
- The target compound likely employs Method C (amide coupling), as seen in analogs 40 and 42, which use acyl chlorides and tertiary amines for activation .
- Yields for analogs range from 20–34% , suggesting challenges in steric hindrance or purification. The sulfamoyl group in the target compound may further reduce yields due to increased reactivity .
Key Observations :
- The target compound’s higher molecular weight (~550 vs. 342–473 g/mol in analogs) may impact pharmacokinetics, necessitating formulation optimization.
- LogP values for analogs suggest moderate lipophilicity, but the sulfamoyl group in the target compound could increase hydrophilicity, improving solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
